O-(4-tert-butylphenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-tert-butylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C13H19NOS. It is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, and a dimethylcarbamothioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-tert-butylphenyl) dimethylcarbamothioate typically involves the reaction of 4-tert-butylphenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamothioate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
O-(4-tert-butylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or an amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(4-tert-butylphenyl) dimethylcarbamothioate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including its role as an enzyme inhibitor, is ongoing.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of O-(4-tert-butylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- O-(4-Formylphenyl) dimethylcarbamothioate
- O-(4-tert-butylphenyl) dimethylthiocarbamate
Uniqueness
O-(4-tert-butylphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
13522-61-7 |
---|---|
Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
O-(4-tert-butylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)10-6-8-11(9-7-10)15-12(16)14(4)5/h6-9H,1-5H3 |
InChI Key |
GFYOYDLMJNLCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.